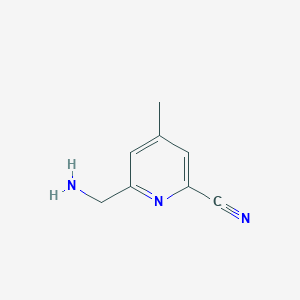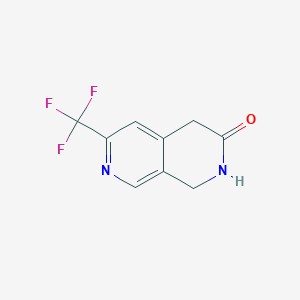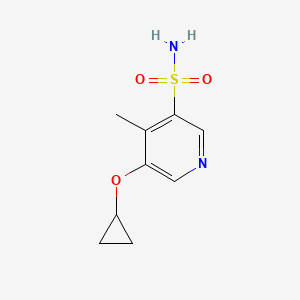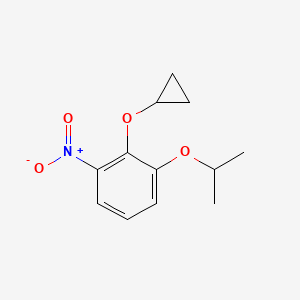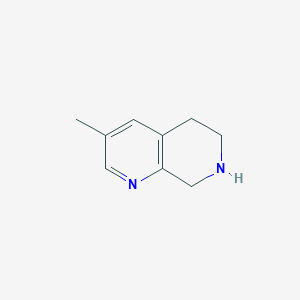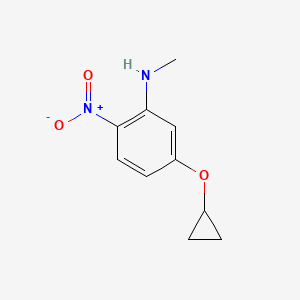
5-Cyclopropoxy-N-methyl-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-N-methyl-2-nitroaniline is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol It is characterized by the presence of a cyclopropoxy group, a nitro group, and a methyl group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the nitration of N-methyl aniline to form N-methyl-2-nitroaniline, which is then reacted with cyclopropyl bromide under basic conditions to introduce the cyclopropoxy group .
Industrial Production Methods
Industrial production of 5-Cyclopropoxy-N-methyl-2-nitroaniline may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
化学反応の分析
Types of Reactions
5-Cyclopropoxy-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 5-Cyclopropoxy-N-methyl-2-aminoaniline.
Oxidation: 5-Cyclopropoxy-N-methyl-2-nitrobenzaldehyde or 5-Cyclopropoxy-N-methyl-2-nitrobenzoic acid.
Substitution: Halogenated or sulfonated derivatives of this compound.
科学的研究の応用
5-Cyclopropoxy-N-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Cyclopropoxy-N-methyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may enhance the compound’s stability and bioavailability .
類似化合物との比較
Similar Compounds
N-methyl-2-nitroaniline: Lacks the cyclopropoxy group, making it less stable and less bioavailable.
5-Cyclopropoxy-2-nitroaniline: Lacks the methyl group, which may affect its reactivity and biological activity.
N-methyl-2,5-dinitroaniline: Contains an additional nitro group, which may enhance its reactivity but also increase its toxicity.
Uniqueness
5-Cyclopropoxy-N-methyl-2-nitroaniline is unique due to the presence of both the cyclopropoxy and methyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
5-cyclopropyloxy-N-methyl-2-nitroaniline |
InChI |
InChI=1S/C10H12N2O3/c1-11-9-6-8(15-7-2-3-7)4-5-10(9)12(13)14/h4-7,11H,2-3H2,1H3 |
InChIキー |
IQOCAMZBOIHMOR-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CC(=C1)OC2CC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


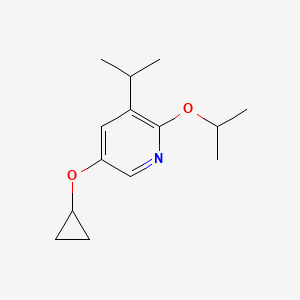
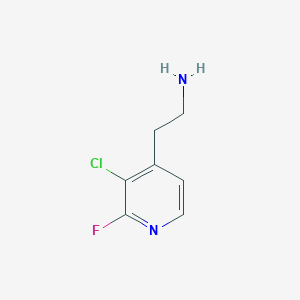

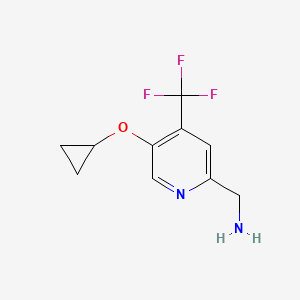

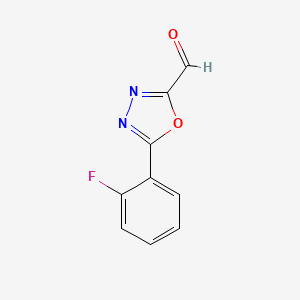
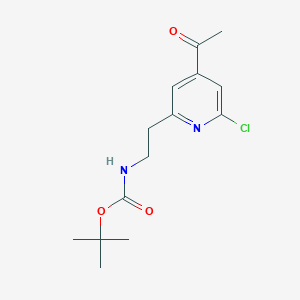
![(Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine](/img/structure/B14844448.png)

